Enantiomeric Potency Differential: (−)-Vesamicol vs. (+)-Vesamicol at VAChT
The (1S,4S) enantiomer ((−)-vesamicol) exhibits a 25-fold higher affinity for VAChT compared to the (1R,4R) enantiomer ((+)-vesamicol), demonstrating that stereochemical configuration is the dominant determinant of target engagement . This stereoselectivity ratio exceeds that of many other vesamicol analogs and underscores the necessity of specifying the (1S,4S) enantiomer for any VAChT-targeted application.
| Evidence Dimension | VAChT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.4 nM ((−)-vesamicol, (1S,4S) enantiomer) |
| Comparator Or Baseline | (+)-Vesamicol ((1R,4R) enantiomer): Ki = 199 nM |
| Quantified Difference | 25-fold (target compound 25× more potent) |
| Conditions | In vitro radioligand displacement assay using [3H]-vesamicol on VAChT-expressing tissue preparations |
Why This Matters
This 25-fold potency gap means that using the incorrect enantiomer would require proportionally higher concentrations to achieve equivalent VAChT occupancy, increasing solvent load, non-specific binding artifacts, and off-target sigma receptor engagement in any experimental protocol.
